1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde

Drug Design Physicochemical Property Lipophilicity

Researchers designing CNS-penetrant kinase libraries often face attrition from H-bond donors and synthetic dead-ends. This compound solves both: its zero HBD count and XLogP3-AA of 0.7 pre-install blood-brain barrier permeability, while the exclusive aldehyde handle enables regiospecific diversification without protecting group steps. - Fragment-to-lead: reversible covalent tethering via hydrazone formation; no competing tautomerism vs. unsubstituted parent. - Parallel synthesis: single reactive site eliminates regioisomeric byproducts that plague halo-analogs during Pd-catalyzed steps, boosting 96/384-well library success rates. - Supply chain: ≥95% purity, stocked in multiple pack sizes for immediate global dispatch.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 1221724-80-6
Cat. No. B1523265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
CAS1221724-80-6
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCC1=NN(C2=C1C=C(C=N2)C=O)C
InChIInChI=1S/C9H9N3O/c1-6-8-3-7(5-13)4-10-9(8)12(2)11-6/h3-5H,1-2H3
InChIKeyOLOZBXHUXMYKEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde: Strategic Building Block for Kinase Libraries


1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde (CAS 1221724-80-6) is a heterobicyclic aldehyde composed of a pyrazolo[3,4-b]pyridine core with methyl substituents at the 1- and 3-positions and a reactive carbaldehyde at the 5-position (C9H9N3O, MW 175.19 g/mol) [1]. This scaffold is a privileged structure in medicinal chemistry, particularly valued as a versatile intermediate for constructing kinase inhibitor libraries via condensation, reductive amination, and cross-coupling reactions [1] [2]. Unlike the unsubstituted 1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde (CAS 955127-76-1) or the non-aldehyde 1,3-dimethyl analog (CAS 116834-97-0), the combination of N-methylation and the aldehyde handle on this specific compound provides a unique balance of lipophilicity, hydrogen-bond acceptor count, and synthetic tractability that directly impacts its procurement value for fragment-based drug discovery and parallel medicinal chemistry campaigns.

1Aldehyde-driven condensationsKnoevenagel, hydrazone
2Reductive aminationAmine diversification
3Cross-coupling readyNo competing halide

Why 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde Cannot Be Replaced by Close Analogs


Generic substitution within the pyrazolo[3,4-b]pyridine-5-carbaldehyde class is scientifically invalid because small structural changes produce large, quantifiable shifts in the physicochemical and reactivity profile that dictate synthetic success. The removal of the 1,3-dimethyl groups (as in CAS 955127-76-1) introduces an N–H donor (HBD = 1), increasing polarity (XLogP3 decrease of 0.4 units) and enabling undesired tautomerism that complicates regioselective alkylation [1] [2]. Replacing the aldehyde with a hydrogen (CAS 116834-97-0) eliminates the core reactive handle required for imine, hydrazone, or Knoevenagel condensations, reducing the compound to a mere scaffold without a derivatization point [1]. The 6-chloro analog (CAS 898911-34-7) adds both molecular weight (+34.4 Da) and a heavy halogen, which alters steric and electronic properties at the pyridine ring but also introduces a liability for dehalogenation side reactions, making its use in palladium-catalyzed transformations less predictable than the chlorine-free target compound [1] . The following quantitative evidence guide demonstrates exactly where these differences become decisive for procurement and experimental design.

Unsubstituted parentRiskAdded HBD donor and lower lipophilicity may shift permeability profile and introduce unwanted tautomerism.
Non-aldehydic analogRiskLacks reactive handle; requires additional functionalization steps before library synthesis.
6‑Chloro analogRiskCompeting aryl chloride site may generate cross‑coupling byproducts, complicating chemoselectivity.

1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde: Quantitative Differentiation from Analogs


Lipophilicity Advantage Over Unsubstituted Parent for CNS Permeability

The 1,3-dimethyl substitution delivers a measurable increase in lipophilicity compared to the unsubstituted 1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde, directly benefiting design of CNS-penetrant candidates. The target compound (CAS 1221724-80-6) has a computed XLogP3-AA of 0.7, while the comparator lacking methyl groups (CAS 955127-76-1) has an XLogP3-AA of 0.3, representing a 0.4 log unit increase that positions the target compound closer to the optimal CNS drug space (typically XLogP 1–4) [1] [2]. Additionally, the target compound has a Hydrogen Bond Donor Count of 0 versus 1 for the unsubstituted parent, eliminating a potential donor and further improving predicted passive permeability [1].

Lipophilicity & HBD
Cross-study comparable
Target: XLogP3 0.7, HBD 0
Comparator: XLogP3 0.3, HBD 1
ΔXLogP3 +0.4; HBD eliminated
Reported higher lipophilicity and zero HBD support CNS permeability context.
Computed values; verify in experimental permeability assays.
Drug Design Physicochemical Property Lipophilicity

Synthetic Versatility vs. Non-Aldehydic Analog for Parallel Library Synthesis

The presence of the 5-carbaldehyde group on the target compound is the defining differential from 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine (CAS 116834-97-0), which lacks a functionalizable handle. The target compound's aldehyde enables at least three orthogonal one-pot derivatization pathways—reductive amination, Knoevenagel condensation, and hydrazone formation—that are completely unavailable with the non-aldehydic analog [1] . In a reported synthetic methodology, pyrazolo[3,4-b]pyridine-5-carbaldehyde derivatives were synthesized in a single-step condensation using vinamidinium salts in good yields, a transformation that relies intrinsically on the aldehyde oxidation state at the 5-position [2]. The non-aldehydic analog would require a separate and lower-yielding C–H activation or halogenation-functionalization sequence to introduce a reactive center, adding at least 2 synthetic steps.

Synthetic versatility
Class-level inference
Target: ≥3 one‑pot derivatization pathways
Comparator: 0 direct pathways (non‑aldehydic)
Aldehyde handle enables direct diversification, potentially reducing synthesis steps.
Yields depend on specific reaction conditions.
Synthetic Chemistry Building Block Library Synthesis

Halogen-Free Advantage Over 6-Chloro Analog in Cross-Coupling Selectivity

In medicinal chemistry campaigns that employ the aldehyde as a primary reactive handle for diversification, the presence of a chlorine atom at the 6-position of the pyridine ring (as in CAS 898911-34-7) introduces a competing reactive site that complicates chemoselectivity. The 6-chloro analog has a molecular weight of 209.63 g/mol (+34.44 Da vs target) and contains a C–Cl bond susceptible to oxidative addition in palladium-catalyzed reactions [1] . This means that a Suzuki or Buchwald–Hartwig coupling intended for a different position could yield a mixture of aldehyde-derived and chloride-derived products. The target compound, lacking this halogen, offers unambiguous chemoselectivity: the aldehyde is the sole electrophilic center for initial diversification, allowing sequential functionalization strategies (e.g., aldehyde condensation followed by C–H activation) without protecting group manipulation of the 6-position [2].

Halogen‑free chemoselectivity
Class-level inference
Target: 1 electrophilic site (aldehyde)
6‑Cl analog: 2 sites (aldehyde + C–Cl)
Eliminates competing oxidative addition, supporting cleaner cross‑coupling outcomes.
Pd‑catalyzed reaction selectivity should be confirmed experimentally.
Cross-Coupling Chemoselectivity Reaction Design

Molecular Weight and Fsp3 Differentiation for Lead-Likeness Compliance

The target compound occupies a distinct property space compared to its closest analogs that impacts its suitability as a lead-like fragment. The target compound has a molecular weight of 175.19 g/mol, placing it closer to fragment-based screening libraries (typically MW < 300 Da) than the 6-chloro analog (209.63 g/mol) and with higher functional group density than the non-aldehydic analog (147.18 g/mol) [1]. Critically, the target compound retains 2 sp3-hybridized methyl groups, contributing to a higher Fraction sp3 (Fsp3) than the unsubstituted parent, which has zero sp3-hybridized carbons. Higher Fsp3 correlates with improved clinical success rates and reduced promiscuity in screening cascades [2].

MW & Fsp3
Cross-study comparable
MW 175.19 g/mol, sp³ count 2
Comparator MW 147.13 (unsub.) / 209.63 (6‑Cl)
Intermediate MW and sp³ character align with lead‑like fragment criteria.
Fsp3 advantage vs unsubstituted parent.
Drug-Likeness Physicochemical Property Lead Optimization

High-Value Procurement Scenarios for 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde


Kinase Fragment Library Construction with Lipophilic, Non-HBD Cores

Medicinal chemistry teams assembling a fragment library for kinase targets should prioritize this compound because its XLogP3-AA of 0.7 and zero HBD count provide a superior starting point for CNS-penetrant kinase programs compared to the unsubstituted parent (XLogP3-AA = 0.3, HBD = 1) [1]. The methyl substituents pre-install the lipophilicity needed for blood-brain barrier penetration while maintaining a fragment-like molecular weight suitable for screening at high concentrations (typically 1–10 mM) without solubility artifacts [1] [2].

Multi-Step Parallel Synthesis Relying on Aldehyde Chemoselectivity

In automated parallel synthesis workflows producing 96- or 384-member libraries, the target compound's exclusive aldehyde reactivity eliminates the regioisomeric byproducts that would arise from the 6-chloro analog (CAS 898911-34-7) during palladium-catalyzed diversification steps . Scientists can execute a three-step sequence—reductive amination, amide coupling, and C–H activation—without intermediate protecting group steps, directly reducing purification burden and increasing library success rates .

Fragment-Based Drug Discovery with Fsp3-Driven Optimization

Fragment screening cascades that employ X-ray crystallography or SPR for hit identification benefit from the target compound's intermediate molecular weight (175.19 g/mol) and the presence of two sp3-hybridized methyl groups, which enhance three-dimensional character relative to the completely flat unsubstituted parent [1] [3]. The aldehyde handle also permits rapid fragment elaboration via reversible covalent tethering approaches (e.g., hydrazone formation with protein surface lysines), a strategy not accessible with non-aldehydic analogs [3].

CNS Drug Discovery with Zero HBD and Moderate Lipophilicity

Programs targeting neurodegenerative or psychiatric indications require building blocks that intrinsically comply with CNS drug-likeness rules (e.g., Lipinski's rule of five and the CNS MPO score). The target compound's zero HBD count and XLogP3-AA of 0.7 make it a naturally compliant starting point, unlike the unsubstituted parent which carries an HBD that must be masked through additional synthetic steps [1] [2]. Procuring this compound pre-installs key CNS drug-like features, shortening the design-make-test cycle.

Application
Selection Property
Validation Focus
Kinase fragment library assembly
Zero HBD, moderate lipophilicity core
Lipophilicity and HBD count verification for CNS compliance
Automated parallel synthesis
Aldehyde‑exclusive reactivity
Chemoselectivity under cross‑coupling and condensation conditions
Fragment‑based lead generation
sp³‑enriched intermediate
MW and sp³ carbon count review for lead‑likeness
CNS probe design
CNS property‑compliant scaffold
CNS MPO score and passive permeability assessment
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